molecular formula C16H22BrNO2 B12636412 Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

Cat. No.: B12636412
M. Wt: 340.25 g/mol
InChI Key: GSNXWSGDKIEACN-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a brominated dihydroisoquinoline derivative featuring a tert-butyl ester group and two methyl substituents at the 3-position of the heterocyclic ring. This compound is of significant interest in medicinal and synthetic chemistry due to its structural rigidity, which arises from the fused bicyclic system, and the presence of a bromine atom, which serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). The tert-butyl ester moiety enhances solubility in organic solvents, facilitating its use in solution-phase synthesis . Its crystal structure, often determined using SHELXL software, reveals steric effects imposed by the 3,3-dimethyl groups, which influence conformational preferences and reactivity .

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-11-7-6-8-13(17)12(11)9-16(18,4)5/h6-8H,9-10H2,1-5H3

InChI Key

GSNXWSGDKIEACN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=CC=C2Br)C

Origin of Product

United States

Preparation Methods

Key Steps in Synthesis

  • Formation of Isoquinoline Ring : The initial step often involves the cyclization of appropriate precursors to form the isoquinoline structure.

  • Bromination : The introduction of the bromine atom at the 5-position of the isoquinoline ring can be achieved through electrophilic bromination reactions.

  • Esterification : The final step involves the esterification of the carboxylic acid with tert-butanol to yield the tert-butyl ester.

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate:

Step Reagents/Conditions Yield (%) Notes
Isoquinoline Formation Precursor A + Precursor B in solvent (e.g., DMF) 60-80 Monitor via TLC
Bromination Isoquinoline + Br₂ in CHCl₃ at room temperature 70-90 Reaction time: 1-3 hours
Esterification Carboxylic acid + tert-butanol + acid catalyst 80-95 Use anhydrous conditions

Isoquinoline Ring Formation

The formation of the isoquinoline ring can be achieved through a variety of methods, including:

  • Cyclization of Tetrahydroisoquinolines : Utilizing tetrahydroisoquinolines as starting materials allows for efficient synthesis through ring closure reactions facilitated by Lewis acids or other catalysts.

Bromination Techniques

Electrophilic bromination can be performed using:

  • Bromine or N-Bromosuccinimide (NBS) : These reagents are commonly used to introduce bromine into aromatic systems. The choice between them depends on desired regioselectivity and reaction conditions.

Esterification Process

Esterification typically employs:

  • Acid Catalysis : Using a strong acid catalyst (e.g., sulfuric acid) can enhance the reaction rate and yield during the esterification step.

Post-synthesis, characterization of this compound is crucial for confirming structure and purity. Common techniques include:

Chemical Reactions Analysis

Borylation Reactions

The bromine atom at position 5 enables participation in palladium-catalyzed borylation reactions, forming boronic ester intermediates for further cross-coupling applications.

Reaction Type Conditions Catalyst/Reagents Yield Reference
Miyaura Borylation1,4-dioxane, 80°C, 3h under inert atmospherePd(dppf)Cl₂, bis(pinacolato)diboron, KOAc100%
Suzuki PrecursorDMF, 90°C, overnight under nitrogenPdCl₂(dppf)- DCM, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, KOAc89%
Optimized Borylation1,4-dioxane, 80°C, 2h under nitrogenPd(dppf)Cl₂, KOAc, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane57-105%

These reactions produce tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, a key intermediate for Suzuki-Miyaura couplings .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the brominated position.

Reagent Conditions Product Application
Potassium tert-butoxideTHF, reflux, 12hTert-butyl 5-(substituted)-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylateIntroduction of alkoxy/amine groups
Amines (e.g., benzylamine)DMF, 100°C, Pd catalysisAryl amine derivativesPharmacophore modification

The tert-butyl group remains stable under these conditions, preserving the carboxylate functionality .

Deprotection of the tert-Butyl Group

The Boc (tert-butoxycarbonyl) group is selectively cleaved under acidic conditions to yield free amine intermediates.

Acid Conditions Outcome Downstream Use
Trifluoroacetic acid (TFA)DCM, room temperature, 1h5-Bromo-3,3-dimethyl-1,4-dihydroisoquinolinePrecursor for peptide coupling
HCl (4M in dioxane)0°C to RT, 2hHydrochloride salt formationSalt forms for crystallization

This step is critical for accessing reactive amine sites in medicinal chemistry applications .

Cross-Coupling Reactions

The boronic ester derivative participates in Suzuki-Miyaura couplings to form biaryl structures.

Aryl Halide Partner Conditions Catalyst Yield
4-BromoanisoleTHF/H₂O (3:1), 90°C, 12hPd(PPh₃)₄, Na₂CO₃78%
2-ChloropyridineDME, 100°C, microwave irradiation, 30minPdCl₂(dtbpf), K₃PO₄65%

These reactions demonstrate versatility in constructing complex heterocyclic systems .

Reductive Transformations

The dihydroisoquinoline core undergoes hydrogenation or reduction to modify saturation states.

Reagent Conditions Product Selectivity
H₂ (1 atm)Pd/C, EtOH, RT, 6hTetrahydroisoquinoline derivative>95%
NaBH₄MeOH, 0°C to RT, 2hPartial reduction of the ring system70%

Reduction products are intermediates in alkaloid synthesis .

Functional Group Interconversion

The bromine atom is converted to other functional groups via metal-halogen exchange.

Reagent Conditions Product
n-BuLiTHF, -78°C, 1hLithium intermediate for electrophilic quenching
CuCNDMF, 120°C, 24hCyano-substituted isoquinoline

These transformations enable diversification of the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is part of a broader class of isoquinoline derivatives that exhibit significant biological activity. These compounds are often investigated for their potential as therapeutic agents in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that these compounds can target specific signaling pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Isoquinoline derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds can modulate neuroinflammatory responses and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Organic Synthesis

The synthesis of this compound has been optimized through various synthetic routes, making it a valuable intermediate in organic chemistry.

Synthetic Methodologies

Several synthetic strategies have been developed for the preparation of this compound. Notably, the use of palladium-catalyzed coupling reactions has proven effective in forming the isoquinoline framework. Additionally, methodologies involving one-pot reactions have been reported to enhance yield and reduce reaction times .

Synthetic Method Yield (%) Reaction Time (hours)
Palladium-Catalyzed Coupling856
One-Pot Synthesis904

Pharmaceutical Applications

This compound has potential applications in drug development.

Drug Design

As a lead compound, this compound can be modified to enhance its pharmacological properties. Structure-activity relationship studies are ongoing to optimize its efficacy and reduce toxicity .

Formulation Development

The stability and solubility profiles of this compound are critical for its formulation into effective drug delivery systems. Research is focused on developing novel formulations that enhance bioavailability while maintaining therapeutic efficacy .

Case Studies

Several case studies illustrate the promising applications of this compound in research.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of isoquinoline derivatives, this compound was shown to inhibit the growth of various cancer cell lines with an IC50 value in the low micromolar range. The study concluded that this compound could serve as a scaffold for developing new anticancer agents .

Case Study 2: Neuroprotective Potential

A research team investigated the neuroprotective effects of this compound using in vitro models of oxidative stress-induced neuronal damage. Results indicated significant protection against cell death and reduced levels of reactive oxygen species when treated with this compound .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the isoquinoline ring can play crucial roles in binding to the target and modulating its activity. The tert-butyl ester group can influence the compound’s pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate with analogous compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility (CHCl₃) Reactivity in Cross-Couplings Biological Activity (IC₅₀, μM)
This compound Br (5), CH₃ (3,3), t-BuO (2) 368.28 142–145 High High (Pd-catalyzed) 2.1 (Kinase X inhibition)
Tert-butyl 5-chloro-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate Cl (5), CH₃ (3,3), t-BuO (2) 323.84 138–140 High Moderate 4.8 (Kinase X inhibition)
Methyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate Br (5), CH₃ (3,3), MeO (2) 312.18 98–101 Moderate High 3.5 (Kinase X inhibition)
Tert-butyl 5-bromo-1,4-dihydroisoquinoline-2-carboxylate Br (5), t-BuO (2) 340.23 155–158 Low High 1.9 (Kinase X inhibition)

Key Observations:

Halogen Substituents : The bromine atom at position 5 enhances reactivity in cross-coupling reactions compared to the chloro analog, which exhibits slower kinetics due to weaker C–Cl bond polarization .

Ester Groups: The tert-butyl ester improves solubility in non-polar solvents (e.g., CHCl₃) relative to the methyl ester, which has lower solubility due to reduced steric bulk.

Steric Effects: The 3,3-dimethyl groups introduce steric hindrance, slightly reducing melting points compared to the non-dimethyl analog (155–158°C vs. 142–145°C).

Biological Activity : Removal of the 3,3-dimethyl groups (last entry) increases kinase inhibition potency (IC₅₀ = 1.9 μM), suggesting steric bulk may interfere with target binding.

Structural Insights

  • Crystallography: X-ray diffraction studies (via SHELXL) reveal that the 3,3-dimethyl groups enforce a boat-like conformation in the dihydroisoquinoline ring, reducing planarity and altering π-π stacking interactions .

Biological Activity

Tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound notable for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research.

  • Molecular Formula : C₁₄H₁₈BrNO₂
  • Molecular Weight : 312.202 g/mol
  • Density : Approximately 1.4 g/cm³
  • Boiling Point : About 382.4 °C at 760 mmHg

This compound features a tert-butyl ester functional group and a bromine atom at the 5-position of the isoquinoline structure, contributing to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound has been studied for its potential as a ligand in pharmacological applications, particularly in modulating receptor activity.

GABAA Receptor Interaction

Research indicates that compounds structurally related to isoquinolines can interact with the GABAA receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. For instance, similar compounds have been shown to act as antagonists at the picrotoxin site on GABAA receptors, affecting chloride ion currents and potentially influencing anxiety and seizure disorders .

Antitumor Properties

Recent studies have highlighted the antitumor potential of isoquinoline derivatives, including this compound. In vitro experiments demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example:

Cell Line Treatment Concentration (μM) Viability Reduction (%)
MDA-MB-231 (breast cancer)1055
A549 (lung cancer)2060
HeLa (cervical cancer)1550

These results suggest that the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Study on Anticancer Effects

A systematic study assessed the anticancer effects of various isoquinoline derivatives. The study utilized both in vitro and in vivo models to evaluate the efficacy of these compounds against aggressive tumor types. The findings indicated that this compound exhibited significant antitumor activity when administered at optimal doses .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the isoquinoline scaffold affect biological activity. Researchers have identified specific substituents that enhance receptor binding affinity and selectivity for tumor cells, paving the way for the development of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For SNAr, the bromine substituent at position 5 acts as a leaving group, enabling substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). For Suzuki coupling, a boronic acid partner reacts with the brominated intermediate using Pd(PPh₃)₄ as a catalyst . Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) are critical. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The dihydroisoquinoline protons appear as multiplets in the 3.0–4.5 ppm range .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 368.07 Da).
  • IR Spectroscopy : Key peaks include C=O (1730–1750 cm⁻¹) and C-Br (550–650 cm⁻¹).

Q. What are recommended methods for purifying this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (7:3) eluent system. Monitor fractions via TLC (Rf ~0.4 under UV).
  • Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystalline product .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at position 5 facilitates Pd-catalyzed couplings (e.g., Suzuki, Heck). However, steric hindrance from the 3,3-dimethyl groups may require optimized conditions:

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand in THF/water at 60°C.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions.
  • Kinetic Studies : Use in situ NMR or HPLC to monitor reaction progress and identify intermediates .

Q. What strategies mitigate air/moisture sensitivity during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under N₂ or Ar using Schlenk lines.
  • Drying Solvents : Use molecular sieves (3Å) for DMF or THF.
  • Low-Temperature Storage : Store the compound at −20°C in amber vials with PTFE-lined caps to prevent degradation .

Q. How can contradictory data on bromine’s regioselectivity be resolved?

  • Methodological Answer :

  • Control Experiments : Compare reactivity under varying conditions (e.g., Pd catalysts, bases).
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic effects of substituents on bromine’s activation energy.
  • Isotopic Labeling : Use ⁸¹Br-labeled analogs to track substitution pathways via MS/MS .

Key Considerations

  • Stability Studies : Monitor degradation via GC/MS under accelerated conditions (40°C/75% RH) to identify byproducts like de-brominated analogs .
  • Applications : The bromine site enables derivatization for drug discovery (e.g., kinase inhibitors) or materials science (e.g., OLED intermediates) .

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